molecular formula C22H19ClN4O2S B3020767 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 893934-07-1

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B3020767
CAS RN: 893934-07-1
M. Wt: 438.93
InChI Key: VXNGPMRFHQXZFA-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

The compound has been investigated for its antiproliferative effects against cancer cell lines. In particular, it displayed low micromolar GI50 values, making it a promising candidate for cancer therapy . Notably, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol emerged as the most active compound. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in the apoptotic cascade), and reduced the expression of proliferating cell nuclear antigen (PCNA). Additionally, it caused fragmentation of microtubule-associated protein 1-light chain 3 (LC3), suggesting a complex action combining antiproliferative effects with cell death induction .

pH Sensing

Among the synthesized compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine demonstrated potent pH-sensing properties. It serves as an effective pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .

Antileishmanial and Antimalarial Activity

While not directly related to the compound , pyrazoles in general have shown promise in medicinal chemistry. For instance, they exhibit antileishmanial and antimalarial activities. Compound 13, which shares structural features with pyrazoles, displayed potent in vitro antipromastigote activity. Molecular simulations justified its binding pattern in the LmPTR1 pocket, characterized by lower binding free energy .

Other Biological Applications

Pyrazoles have been explored for their diverse biological effects:

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c23-15-6-8-17(9-7-15)27-21(18-12-30-13-19(18)25-27)24-22(29)14-10-20(28)26(11-14)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNGPMRFHQXZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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